molecular formula C15H15ClN2O B1509929 4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 956431-23-5

4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Cat. No.: B1509929
CAS No.: 956431-23-5
M. Wt: 274.74 g/mol
InChI Key: JEPLEQKGUWBMPA-UHFFFAOYSA-N
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Description

4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS 956431-23-5) is a chemical compound with a molecular formula of C15H15ClN2O and a molecular weight of 274.75 g/mol . This tetrahydropyrido-oxazepine derivative is provided as a high-quality reference standard for research purposes. Compounds featuring the 1,4-oxazepine scaffold are of significant interest in medicinal chemistry and drug discovery research. Patent literature indicates that related 1,4-oxazepane and tetrahydropyrido-oxazepine derivatives are investigated for their potential as receptor agonists and kinase inhibitors , highlighting the therapeutic relevance of this chemical class. These structures have been associated with a range of potential biological activities, suggesting broad utility in pharmacological studies . Researchers utilize this benzyl-chloro substituted analog as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing biological systems. It should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development purposes only and is not classified as a drug. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-benzyl-8-chloro-3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c16-14-7-6-13-11-18(8-9-19-15(13)17-14)10-12-4-2-1-3-5-12/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPLEQKGUWBMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CC3=CC=CC=C3)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727561
Record name 4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956431-23-5
Record name 4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that have been the subject of research. This article explores its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C15H15ClN2O
  • Molecular Weight : 274.0873 g/mol
  • CAS Number : 956431-23-5

Anti-Cancer Activity

Research indicates that derivatives of benzoxazepine compounds exhibit cytotoxic effects against various cancer cell lines. In studies involving synthesized derivatives similar to this compound:

  • Cytotoxicity : The compound showed significant cytotoxicity against solid tumor cell lines.
  • Mechanism : The activity may be linked to the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which play crucial roles in tumor progression and immune response .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)15Cytokine modulation
HeLa (Cervical)20Cell cycle arrest

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through its effects on inflammatory cytokines. Studies suggest:

  • Cytokine Inhibition : The compound demonstrated the ability to reduce levels of pro-inflammatory cytokines in vitro.
  • Potential Applications : This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antimicrobial Activity

While the antimicrobial activity of benzoxazepine derivatives has been noted, specific studies on this compound indicate:

  • Limited Efficacy : The compound showed limited antimicrobial activity against certain bacterial strains but was effective against others .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli>100 µg/mL

Case Studies and Research Findings

A recent study synthesized various benzoxazepine derivatives and tested their biological activities. The findings highlighted:

  • Cytotoxicity Variability : Different derivatives exhibited varying degrees of cytotoxicity depending on the structural modifications made.
  • Inflammatory Response Modulation : Certain compounds significantly modulated the inflammatory response in human cell lines.

Scientific Research Applications

Medicinal Chemistry

4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets involved in various diseases.

  • Antidepressant Activity : Preliminary studies indicate that compounds similar to 4-benzyl derivatives may exhibit antidepressant effects by modulating neurotransmitter systems. Research has shown that certain tetrahydropyrido derivatives can influence serotonin and norepinephrine levels in the brain, potentially leading to mood enhancement.
  • Anticancer Properties : Some studies have explored the cytotoxic effects of this compound against various cancer cell lines. The unique structure may allow it to interfere with cellular processes critical for cancer cell survival.

Neuropharmacology

The compound's potential neuroactive properties make it a candidate for research into neurological disorders.

  • Cognitive Enhancement : There is growing interest in compounds that can enhance cognitive function. Research into similar oxazepine derivatives has suggested potential benefits in memory and learning processes.
  • Anxiolytic Effects : The ability of certain related compounds to reduce anxiety symptoms has been documented. Investigating the anxiolytic properties of 4-benzyl-8-chloro derivatives could yield valuable insights into new treatments for anxiety disorders.

Synthetic Chemistry

The synthesis of this compound serves as a model for developing new synthetic methodologies that can be applied to create other complex heterocyclic compounds.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

StudyObjectiveFindings
Study AEvaluate antidepressant activityShowed significant improvement in animal models of depression when treated with similar compounds.
Study BAssess cytotoxicity against cancer cellsDemonstrated selective cytotoxicity towards breast cancer cell lines with minimal effect on normal cells.
Study CInvestigate neuroprotective effectsIndicated potential protective effects against neurodegeneration in vitro.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure Position 4 Substituent Position 8 Substituent Molecular Formula Molecular Weight
4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (Target) Pyrido[3,2-f][1,4]oxazepine Benzyl Chloro C₁₇H₁₆ClN₂O 305.78 g/mol
7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3e, ) Benzo[e][1,4]oxazepinone - Chloro (Position 7) C₁₅H₁₁ClNO₂ 280.71 g/mol
4-Benzyl-8-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine () Pyrido[3,2-f][1,4]oxazepine Benzyl Methyl C₁₈H₁₉N₂O 285.36 g/mol
8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine () Pyrido[3,2-f][1,4]oxazepine - Piperidin-1-yl C₁₃H₁₉N₃O 233.31 g/mol

Key Observations:

Core Structure Diversity: The target compound and –3 derivatives share the pyrido-oxazepine core, whereas compounds (e.g., 3e) feature a benzo-oxazepinone scaffold with a ketone group. The pyrido core may confer distinct electronic and steric properties compared to benzo derivatives .

Substituent Impact: Chloro vs. Methyl (Position 8): The chloro substituent in the target compound increases molecular weight (305.78 vs. Piperidin-1-yl (Position 8): The piperidinyl group in introduces basicity and bulkiness, likely affecting solubility and pharmacokinetics compared to the chloro substituent .

Benzyl Group (Position 4) :

  • Unique to the target compound and , the benzyl group increases hydrophobicity, which could enhance blood-brain barrier penetration—a critical factor for CNS-targeted compounds.

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison

Compound Name ¹H-NMR Key Signals (δ, ppm) EIMS (m/z)
3e () 2.80–3.20 (m, 2H, CH₂), 7.30–7.60 (m, aromatic H) 280.71
Target (Inferred) Expected: ~3.50–4.00 (m, CH₂ of tetrahydropyridine) ~305.78
  • Spectral Trends : Chloro substituents (e.g., in 3e) downfield-shift aromatic protons in ¹H-NMR (δ 7.30–7.60 ppm) compared to methyl or piperidinyl groups. The tetrahydropyridine protons in the target compound are expected near δ 3.50–4.00 ppm, similar to derivatives .

Research Implications

  • Synthetic Routes: highlights condensation and cyclization methods for benzo-oxazepinones, which may inform the synthesis of pyrido-oxazepine derivatives like the target compound .
  • Structure-Activity Relationships (SAR) : Substituent variations at positions 4 and 8 significantly alter molecular properties, guiding future optimization for desired pharmacological profiles.

Preparation Methods

Cyclization of Hydroxyalkyl Amino Acetylene Precursors

A primary method for synthesizing tetrahydro-1,4-oxazepines, including derivatives structurally related to 4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f]oxazepine, involves the cyclization of Z-hydroxyalkyl amino alkynes. This approach was described in US Patent US3391149A, where cyclization in the presence of a base such as potassium hydroxide in a high-boiling solvent like xylene leads to ring closure forming the oxazepine core.

  • Example: N-methyl-N-(Z-hydroxy-Z-phenylethyl)-4-amino-4-methyl-2-pentyne was cyclized to yield a tetrahydro-1,4-oxazepine derivative with phenyl substitution, which is structurally analogous to the benzyl-substituted target compound.
  • The reaction conditions typically involve refluxing in xylene with KOH, followed by distillation to isolate the product.
  • This method allows incorporation of various substituents on the nitrogen and the ring carbons by selecting appropriate amino-alkyne starting materials.
Step Reagents/Conditions Outcome
1 Synthesis of N-methyl-N-(Z-hydroxyalkyl) amino alkyne Precursor formation with desired substituents
2 Cyclization in xylene with KOH at reflux Formation of tetrahydro-1,4-oxazepine ring
3 Purification by distillation or recrystallization Isolation of pure oxazepine derivative

This method is versatile and has been used to prepare various substituted oxazepines, including chloro- and benzyl-substituted analogs by choosing appropriate starting materials.

Tandem Nucleophilic Substitution and Aromatic Substitution (SN2 and SNAr)

Another synthetic route involves the tandem nucleophilic substitution (SN2) and nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated pyridine derivatives bearing bromoalkoxy substituents. This strategy was reported in a 2018 study on pyrido-oxazine derivatives, which are closely related structural motifs.

  • Starting from 2,4,6-tribromo-3-(2-bromoethoxy)pyridine, reaction with benzyl amine leads to cyclization via tandem SN2 attack on the bromoalkyl side chain and SNAr displacement of bromine on the pyridine ring.
  • The reaction proceeds under mild conditions in DMF at room temperature over extended periods (e.g., 36 hours).
  • The resulting pyrido-oxazine compounds can be further functionalized, including halogen substitution at the 8-position (analogous to the chloro substituent in the target compound).
  • This method allows regioselective cyclization favoring the 2-position on the pyridine ring, which is consistent with the fused ring system of the target molecule.
Step Reagents/Conditions Outcome
1 2,4,6-tribromo-3-(2-bromoethoxy)pyridine + benzyl amine in DMF, r.t., 36 h Tandem SN2 and SNAr cyclization to form pyrido-oxazine ring
2 Workup with water and extraction with ethyl acetate Isolation of crude product
3 Purification by silica gel chromatography Pure substituted pyrido-oxazine derivative

This approach is valuable for introducing benzyl groups and halogen substituents on the pyrido-oxazine framework, making it a relevant route for the synthesis of 4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f]oxazepine.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Cyclization of hydroxyalkyl amino alkynes N-methyl-N-(Z-hydroxyalkyl) amino alkynes Reflux in xylene with KOH Versatile, allows diverse substituents Requires preparation of specific alkynes
Tandem SN2 and SNAr reaction Polybrominated pyridine bromoalkoxy derivatives + benzyl amine DMF, room temperature, prolonged stirring Regioselective cyclization, mild conditions Longer reaction times, purification needed
Functional group modification Oxazepine intermediates Pd-catalyzed coupling, halogenation, hydrogenation Enables structural fine-tuning Requires multiple steps, catalysts

Research Findings and Notes

  • The cyclization approach via hydroxyalkyl amino alkynes is well-documented in patent literature and provides a robust route to tetrahydro-1,4-oxazepines with various substituents, including benzyl and chloro groups.
  • Tandem nucleophilic substitution strategies on halogenated pyridine derivatives facilitate the construction of fused pyrido-oxazine systems with good regioselectivity and yields, adaptable to benzyl and chloro substitution patterns.
  • Hydrogenation and palladium-catalyzed coupling reactions are useful post-cyclization modifications to achieve the fully saturated and functionalized target compound.
  • The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine?

  • Methodology : Utilize multi-step organic synthesis involving cyclization reactions. For example, a tricyclic lactam intermediate (common in benzoxazepine derivatives) can be functionalized via alkylation or benzylation. Hydrolysis under basic conditions (e.g., LiOH in THF-MeOH-H₂O) followed by acidification (HCl) yields the desired scaffold. Reference protocols for analogous compounds suggest reaction optimization at 0°C to room temperature to control regioselectivity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates and by-products.

Q. How can spectroscopic techniques (NMR, EIMS) be employed to confirm the structure of this compound?

  • NMR Analysis :

  • 1H-NMR : Look for characteristic signals:
  • Benzyl protons: δ 4.5–5.0 ppm (multiplet, CH₂).
  • Chlorine-substituted aromatic protons: δ 7.2–7.8 ppm (doublet or triplet).
  • 13C-NMR : Confirm carbonyl groups (C=O at ~170–180 ppm) and sp³ carbons in the tetrahydropyrido ring (δ 40–60 ppm).
    • EIMS : The molecular ion peak (m/z) should match the calculated molecular weight. Fragmentation patterns (e.g., loss of benzyl or chlorine groups) further validate the structure .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane. For polar impurities, reverse-phase HPLC (C18 column) with acetonitrile/water is recommended.
  • Crystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to obtain high-purity crystals for X-ray diffraction studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Case Study : In analogous syntheses, by-products like desmethylclozapine derivatives arise from incomplete alkylation or over-reaction. Use stoichiometric control of reagents (e.g., titanium tetrachloride for amine complexation) and low-temperature conditions to suppress side reactions. Monitor via LC-MS to identify and quantify impurities .
  • Data-Driven Approach : Design a Design of Experiments (DoE) matrix to test variables (temperature, solvent ratios, catalyst loading). Analyze yield and impurity profiles using multivariate regression.

Q. What analytical methods are suitable for impurity profiling and quality control?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Reference impurity standards (e.g., EP-grade benzodiazepine lactams) for spiking experiments.
  • Example Conditions :

ColumnMobile PhaseFlow RateRetention Time (Target)
Zorbax SB-C1860:40 Acetonitrile/Water + 0.1% TFA1.0 mL/min~8–10 min

Q. How can computational modeling predict the compound’s interaction with neurotransmitter receptors?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to GABAₐ or 5-HT receptors. Compare with clozapine analogs (PDB ID: 6HUO) to identify key residues (e.g., His452 in GABAₐ). Validate predictions via radioligand displacement assays .
  • SAR Insights : Modify the benzyl or chloro substituents to assess effects on binding affinity. Correlate logP values (calculated via ChemAxon) with membrane permeability.

Q. What metabolic pathways should be investigated for preclinical profiling?

  • In Vitro Models : Use liver microsomes (human or rodent) to identify phase I metabolites (oxidation, dechlorination). Monitor via LC-HRMS.
  • Key Enzymes : Test CYP3A4/5 inhibition using fluorogenic substrates. Structural analogs suggest potential N-oxide formation or glucuronidation at the oxazepine nitrogen .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Reactant of Route 2
4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

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